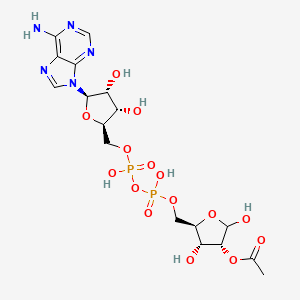

2''-O-acetyl-ADP-D-ribose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-乙酰基-ADP-核糖 (OAADPR) 是一种来自烟酰胺腺嘌呤二核苷酸 (NAD) 的引人入胜的信号分子。它是由沉默信息调节因子 (sirtuin) 家族催化的脱乙酰反应产生的,该家族是一类 NAD 依赖性脱乙酰酶。 OAADPR 在调节各种细胞过程(包括基因沉默和沉默信息调节因子复合物的形成)中起着至关重要的作用 .

准备方法

合成路线和反应条件

OAADPR 可以通过简单的单步方法合成,该方法涉及 NAD 与乙酸钠在乙酸中的反应。 该反应会产生 2’- 和 3’-O-乙酰基-ADP-核糖的混合物 。该反应可以扩展到其他羧酸,证明了这种合成方法的多功能性。

工业生产方法

虽然 OAADPR 的具体工业生产方法没有得到很好的记录,但单步合成的简便性表明它可以扩展到工业应用中。反应条件包括易于获得的试剂和温和的条件,使其适用于大规模生产。

化学反应分析

Enzymatic Hydrolysis

2''-O-acetyl-ADP-ribose undergoes hydrolysis via specific enzymes:

-

ADP-ribosylhydrolase 3 (ARH3) : Cleaves the ester bond at the C-1'' position, yielding ADP-ribose and acetate . The reaction is stereospecific and Mg²⁺-dependent.

-

ARH1 : Hydrolyzes O-acetyl-ADP-ribose to ADP-ribose and acetate, with optimal activity at alkaline pH .

Key mechanistic features :

-

Inhibition by ADP-ribose (but not phosphoribose) indicates substrate recognition depends on the adenosine moiety .

-

Hydrolysis of both 2''- and 3''-isomers occurs, as the enzymes target the C-1'' linkage regardless of acetyl position .

Transition-State Analysis

Kinetic isotope effect (KIE) studies on the hydrolysis of 2''-O-acetyl-ADP-ribose by MacroD1 reveal a concerted mechanism .

| Heavy Isotope | Light Isotope | KIE Type | Intrinsic KIE | Calculated KIE |

|---|---|---|---|---|

| 1-[¹³C]-acetyl | 1-[¹²C]-acetyl | Primary | 1.033 ± 0.006 | 1.034 |

| 5-[³H]-ribose | 5-[¹H]-ribose | Primary | 1.059 ± 0.012 | 1.064 |

| 2-[²H₃]-acetyl | 2-[¹H₃]-acetyl | β-Secondary | 0.976 ± 0.003 | 0.976 |

| 2-[³H₃]-acetyl | 2-[¹H₃]-acetyl | β-Secondary | 0.971 ± 0.013 | 0.982 |

| 2-[²H]-ribose | 2-[¹H]-ribose | β-Secondary | 1.062 ± 0.008 | 1.060 |

| 2-[³H]-ribose | 2-[¹H]-ribose | β-Secondary | 1.169 ± 0.044 | 1.087 |

| 2-[¹⁸O]-ribose | 2-[¹⁶O]-ribose | Primary | 1.039 ± 0.004 | 1.037 |

Implications :

-

Large primary KIEs (e.g., 1.059 for 5-[³H]-ribose) indicate bond cleavage at the C-1'' position during the transition state .

-

β-Secondary KIEs suggest minimal rehybridization at the acetyl group, supporting a concerted mechanism without tetrahedral intermediates .

Metabolic Pathways and Biological Roles

科学研究应用

Cellular Signaling

2''-O-acetyl-ADP-D-ribose is implicated in several cell signaling pathways. It has been shown to function as a signaling molecule that can influence cellular processes such as oocyte maturation and ion channel activity. For instance, microinjection studies have demonstrated that this compound can block oocyte maturation in starfish, indicating its role as a regulatory agent in reproductive biology .

Key Findings:

- Oocyte Maturation: OAADPr inhibits maturation by interacting with specific proteins involved in the maturation process .

- Ion Channel Activation: It activates TRPM2 cation channels, suggesting a role in calcium signaling and related physiological responses .

Epigenetic Regulation

The compound plays a crucial role in epigenetic modifications, particularly through its interaction with chromatin-related proteins. Research indicates that this compound enhances the assembly and loading of sirtuin complexes onto nucleosomes, facilitating gene silencing and chromatin remodeling . This interaction is vital for maintaining genomic stability and regulating gene expression.

Significant Insights:

- Gene Silencing: OAADPr aids in the formation of silent heterochromatin by promoting the spreading of Sir3 along telomeres, which is essential for silencing genes in yeast .

- Chromatin Stability: The compound stabilizes chromatin structures and influences the dynamics of histone modifications, impacting transcriptional regulation and DNA repair processes .

Metabolic Regulation

This compound has been linked to metabolic shifts within cells. Its accumulation can lower reactive oxygen species levels and redirect glucose metabolism to prevent oxidative damage. This suggests potential applications in understanding metabolic diseases and aging processes .

Research Highlights:

- Reactive Oxygen Species Modulation: Elevated levels of OAADPr are associated with reduced oxidative stress, indicating its protective role against cellular damage .

- Energy Metabolism: The compound may influence energy homeostasis by modulating pathways related to NAD+ metabolism and sirtuin activity .

Pharmacological Potential

The pharmacological properties of this compound are being explored for therapeutic applications. Its ability to modulate sirtuin activity positions it as a potential target for drug development aimed at age-related diseases, metabolic disorders, and cancer.

Potential Applications:

- Therapeutic Targeting: Compounds that mimic or enhance OAADPr's effects could be developed to treat conditions linked to sirtuin dysfunctions, such as neurodegenerative diseases and metabolic syndromes .

- Drug Delivery Systems: Research into nucleic acid delivery systems utilizing OAADPr demonstrates its versatility as a carrier molecule for therapeutic agents .

Methodological Advances

Recent studies have focused on improving the detection and quantification of this compound using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methodologies enable researchers to better understand its biological roles and interactions within cellular systems .

Methodological Insights:

- Quantification Techniques: Development of sensitive quantification methods has allowed for accurate measurement of endogenous OAADPr levels in various biological contexts, enhancing our understanding of its physiological relevance .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cellular Signaling | Inhibits oocyte maturation; activates ion channels | Blocks maturation; influences calcium signaling |

| Epigenetic Regulation | Enhances gene silencing; stabilizes chromatin | Promotes Sir3 spreading; regulates transcription |

| Metabolic Regulation | Lowers oxidative stress; redirects glucose metabolism | Protects against cellular damage |

| Pharmacological Potential | Target for drug development; potential therapeutic applications | Mimics OAADPr effects; enhances therapeutic delivery |

| Methodological Advances | Improved detection methods for quantifying OAADPr | Enables understanding of physiological relevance |

作用机制

OAADPR 通过与沉默信息调节因子和大域蛋白相互作用来发挥作用。沉默信息调节因子催化蛋白质的脱乙酰反应,产生 OAADPR 作为反应产物。 然后 OAADPR 与大域蛋白相互作用,大域蛋白会水解脱乙酰它,导致 ADP-核糖和乙酸盐的形成 。 这个过程对于调节各种细胞过程(包括基因沉默和 DNA 修复)至关重要 .

相似化合物的比较

OAADPR 在 ADP-核糖衍生物中是独特的,因为它具有乙酰基。类似的化合物包括:

ADP-核糖 (ADPR): 缺乏 OAADPR 中存在的乙酰基,并参与不同的细胞过程。

环状 ADP-核糖 (cADPR): ADP-核糖的环状衍生物,在钙信号转导中起作用。

烟酰胺腺嘌呤二核苷酸 (NAD): OAADPR 的前体分子

OAADPR 的独特之处在于它的乙酰基,它使它能够参与由沉默信息调节因子和大域蛋白催化的特定反应,从而使其与其他 ADP-核糖衍生物区分开来。

属性

分子式 |

C17H25N5O15P2 |

|---|---|

分子量 |

601.4 g/mol |

IUPAC 名称 |

[(3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate |

InChI |

InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17?/m1/s1 |

InChI 键 |

BFNOPXRXIQJDHO-YDKGJHSESA-N |

手性 SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

规范 SMILES |

CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。